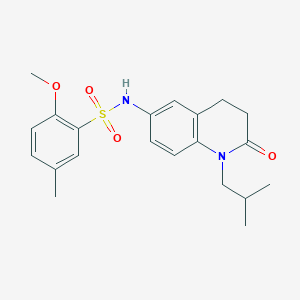

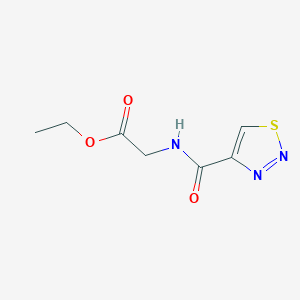

Ethyl 2-(thiadiazole-4-carbonylamino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thiadiazoles represent a significant class of heterocyclic compounds known for their versatile applications in various fields of scientific research. These compounds, including Ethyl 2-(thiadiazole-4-carbonylamino)acetate, exhibit a wide range of biological and pharmacological activities due to their unique structural properties. The research into thiadiazoles has highlighted their potential in organic synthesis, pharmaceutical development, and material science.

Biological and Pharmacological Significance

The unique structure of thiadiazole derivatives, such as this compound, has been the focus of extensive research due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. The thiadiazole moiety has been identified as a crucial pharmacophore in medicinal chemistry, contributing to the development of new therapeutic agents with enhanced efficacy and safety profiles. Studies have emphasized the importance of thiadiazoles in designing compounds that can act as potent agents in treating various diseases (Asif, 2016).

Chemical and Synthetic Applications

This compound and related thiadiazole compounds play a significant role in organic synthesis and material science. Their chemical stability, along with the ability to undergo various chemical transformations, makes them valuable intermediates in synthesizing a wide range of heterocyclic compounds. These attributes facilitate the exploration of new synthetic strategies and techniques, leading to advancements in chemical synthesis methodologies and the development of novel materials with desired properties (Yusuf & Jain, 2014).

Mécanisme D'action

Target of Action

Ethyl 2-(thiadiazole-4-carbonylamino)acetate is a derivative of thiazole, a significant class of organic medicinal compounds . Thiazoles have been found to act on a variety of targets due to their diverse biological activities . .

Mode of Action

Thiazole derivatives have been found to interact with their targets and cause changes that result in their various biological activities .

Biochemical Pathways

Thiazole derivatives, including this compound, may affect various biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . .

Result of Action

Thiazole derivatives have been found to have various biological activities, including antimicrobial, antifungal, and antitumor effects .

Analyse Biochimique

Biochemical Properties

As an ester, it may undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides

Cellular Effects

Esters are known to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Esters are known for their stability and are often used as solvents in organic reactions .

Dosage Effects in Animal Models

Esters are known to have various effects in animal models, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Esters are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Esters are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

ethyl 2-(thiadiazole-4-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-6(11)3-8-7(12)5-4-14-10-9-5/h4H,2-3H2,1H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORMLTNDPWCJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CSN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)